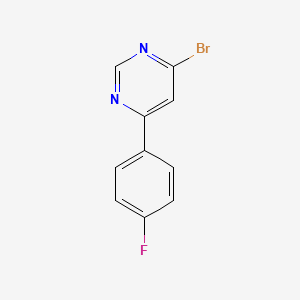

4-Bromo-6-(4-fluorophenyl)pyrimidine

Description

4-Bromo-6-(4-fluorophenyl)pyrimidine is a halogenated pyrimidine derivative characterized by a bromine atom at the 4-position and a 4-fluorophenyl group at the 6-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them key scaffolds in pharmaceuticals, agrochemicals, and materials science . The bromine substituent enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), while the 4-fluorophenyl group introduces steric and electronic effects that influence molecular planarity and intermolecular interactions . This compound is frequently utilized as an intermediate in synthesizing bioactive molecules, including kinase inhibitors and COX-2 selective agents .

Properties

Molecular Formula |

C10H6BrFN2 |

|---|---|

Molecular Weight |

253.07 g/mol |

IUPAC Name |

4-bromo-6-(4-fluorophenyl)pyrimidine |

InChI |

InChI=1S/C10H6BrFN2/c11-10-5-9(13-6-14-10)7-1-3-8(12)4-2-7/h1-6H |

InChI Key |

VVLXBRIIRDGDMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=N2)Br)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Geometry

Table 1: Comparison of Substituents and Molecular Properties

Key Findings :

- Steric and Electronic Effects: The 4-fluorophenyl group in the title compound induces nonplanarity due to steric repulsion with the pyrimidine ring, as confirmed by crystallographic studies . In contrast, methoxy or smaller substituents (e.g., in 4-Bromo-2-methoxy-6-(1-phenyl)pyrimidine) allow planar geometries .

- Bioactivity: Sulfonamide-containing analogs (e.g., 4-(4-Fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine) exhibit enhanced COX-2 selectivity due to hydrogen-bonding interactions with the enzyme’s active site .

- Reactivity : Bromine at position 4 facilitates nucleophilic substitution or cross-coupling, whereas chlorine analogs (e.g., 4-Chloro-5-fluoro-2-methylpyridine) show reduced reactivity in Suzuki reactions .

Crystallographic and Computational Insights

- Structural Analysis: SHELX and ORTEP-3 () are widely used to resolve nonplanar geometries caused by bulky substituents . For example, this compound’s distortion was validated via density functional theory (DFT) calculations .

- Comparative Stability : Diphenyl analogs (e.g., 4-Bromo-2,6-diphenylpyrimidine) exhibit higher thermal stability due to π-π stacking, unlike fluorophenyl derivatives .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-Bromo-6-(4-fluorophenyl)pyrimidine, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For optimization:

- Precursor Selection : Use 4-fluorophenylboronic acid and brominated pyrimidine precursors under palladium catalysis .

- Solvent and Temperature : Employ toluene/ethanol mixtures at 80–100°C for Suzuki coupling, or DMF at 120°C for bromination .

- Catalyst Screening : Test Pd(PPh₃)₄ or PdCl₂(dppf) for coupling efficiency.

- Yield Monitoring : Track reaction progress via TLC and isolate products using column chromatography (hexane/ethyl acetate).

- Data Table :

| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 6-Chloro-4-fluorophenyl | Pd(PPh₃)₄ | Toluene | 80 | 72 |

| 4-Fluorophenylboronic acid | PdCl₂(dppf) | DMF | 120 | 65 |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Monitor ¹H/¹³C NMR for bromine (δ 7.8–8.2 ppm for aromatic protons) and fluorine (δ -110 ppm for ¹⁹F NMR) .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 281.0) .

- X-ray Diffraction : Resolve crystal structure; use SHELXL for refinement and ORTEP-3 for visualization .

Q. How should researchers assess the stability of this compound under experimental conditions?

- Methodological Answer :

- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures.

- Light Sensitivity : Store in amber vials and monitor UV-vis spectra over time.

- Solvent Compatibility : Test solubility in DMSO, DMF, and THF; avoid prolonged exposure to polar aprotic solvents .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms) be resolved using SHELXL?

- Methodological Answer :

- Refinement Strategies : Use PART commands in SHELXL to model disorder. Apply restraints (e.g., SIMU, DELU) for thermal parameters .

- Validation Tools : Check R-factors (<5%) and residual electron density maps. Cross-validate with PLATON’s ADDSYM .

- Example : In , dihedral angles (4.00–26.60°) between pyrimidine and fluorophenyl groups were resolved using iterative refinement .

Q. What experimental approaches elucidate π-π stacking and halogen bonding in the solid state?

- Methodological Answer :

- X-ray Analysis : Measure centroid-centroid distances (e.g., 3.85–3.93 Å for π-π in ) and F···F contacts (3.40 Å) .

- Hirshfeld Surface Analysis : Map interactions using CrystalExplorer.

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to confirm interaction energies .

Q. How is this compound utilized as a building block in medicinal chemistry?

- Methodological Answer :

- Functionalization : Perform cross-coupling (e.g., Buchwald-Hartwig amination) to introduce pharmacophores .

- Biological Screening : Test derivatives against kinase targets (e.g., EGFR) via fluorescence polarization assays.

- Case Study : In , the compound’s sulfonamide derivative showed enhanced metabolic stability due to fluorine substitution .

Q. What computational methods predict reactivity and regioselectivity in brominated pyrimidines?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model ligand-protein interactions.

- FMO Analysis : Apply fragment molecular orbital theory to assess electrophilic sites.

- MD Simulations : Run 100 ns trajectories in GROMACS to study solvation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.